molecular formula C16H12N2O2 B14216269 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)- CAS No. 757188-70-8

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-

Cat. No.: B14216269
CAS No.: 757188-70-8
M. Wt: 264.28 g/mol
InChI Key: PYNRFCORJUSRTR-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrolo-pyrrolizinone core with a methoxyphenyl substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

757188-70-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C16H12N2O2/c1-20-11-6-4-10(5-7-11)12-9-17-14-15(12)18-8-2-3-13(18)16(14)19/h2-9,17H,1H3

InChI Key

PYNRFCORJUSRTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl substituent, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .

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